Squalamine lactate

Antibacterial Broad-spectrum Antimicrobial resistance

Researchers targeting antimicrobial-resistant infections or angiogenesis-dependent diseases face a critical gap: no single agent combines potent broad-spectrum antibacterial activity with clinically validated antiangiogenic efficacy. Squalamine lactate (MSI-1256F) bridges this gap. • Active against Gram-positive S. aureus (MIC 2 mg/L) where colistin is ineffective (MIC >128 mg/L), while also covering Gram-negative pathogens. • Validated NHE3 inhibitor: 25% reduction in CNV membrane thickness in vivo; Phase 3 clinical candidate for wet AMD with demonstrated synergy alongside anti-VEGF agents. • Patented lactate salt form ensures enhanced aqueous solubility and formulation reliability, supported by established pharmacokinetic and toxicology profiles from Phase 1 oncology trials.

Molecular Formula C37H71N3O8S
Molecular Weight 718.0 g/mol
CAS No. 320725-47-1
Cat. No. B1663428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualamine lactate
CAS320725-47-1
SynonymsMSI-1256F
squalamine lactate
Molecular FormulaC37H71N3O8S
Molecular Weight718.0 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O
InChIInChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1
InChIKeyJMNXSNUXDHHTKQ-QVMSTPCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Squalamine Lactate: Anti-Angiogenic & Antimicrobial Aminosterol


Squalamine lactate (MSI-1256F) is the lactate salt of squalamine, a naturally occurring aminosterol first isolated from the dogfish shark Squalus acanthias [1]. It is a polycationic molecule characterized by a cholestane skeleton linked to a spermidine polyamine at C-3 and a sulfate group at C-24, which confers a unique amphipathic nature [1]. The lactate salt form, which has been the subject of specific composition-of-matter patents for select squalamine salts, enhances aqueous solubility and facilitates pharmaceutical formulation [2]. Its biological activity is characterized by two primary mechanisms: inhibition of angiogenesis through sodium-hydrogen exchanger NHE3 blockade and disruption of the action of VEGF and integrin expression, as well as broad-spectrum antimicrobial activity via membrane disruption [1][3]. This compound has advanced to Phase 3 clinical trials for neovascular age-related macular degeneration and has been investigated in oncology, establishing a significant body of evidence that differentiates it from other aminosterols and therapeutic agents [4].

Mechanism NHE3 inhibition and angiogenesis research; host-directed antiviral studies
Spectrum Broad-spectrum antimicrobial screening, including Gram-positive and Gram-negative coverage
Study Stage Advanced-stage research model context; suitable for combination protocol investigation

Squalamine Lactate: Why Substitution Fails


Squalamine lactate exhibits a multi-target mechanism of action that is not fully recapitulated by other aminosterols like trodusquemine or by standard-of-care antibiotics such as colistin and tobramycin. Its antibacterial activity against Gram-positive bacteria, which are intrinsically resistant to colistin, is a key differentiator [1]. Furthermore, its antiangiogenic properties, driven by NHE3 inhibition and calmodulin binding, are distinct from the mechanisms of pure anti-VEGF agents like ranibizumab, allowing for potential combination therapy [2]. The specific lactate salt form, protected by patents concerning polymorphic and amorphous forms, directly impacts manufacturing, product stability, and toxicity profiles, further limiting interchangeability with other squalamine salts or analogs [3]. Therefore, substituting squalamine lactate with a related compound risks losing critical activities and may introduce unforeseen biopharmaceutical challenges.

Aminosterol analogs Multi-target mechanism (NHE3, calmodulin, membrane disruption) may not transfer to trodusquemine or other derivatives.
Anti-VEGF agents Ranibizumab lacks NHE3/calmodulin axis; antiangiogenic pathway response may differ significantly.
Lactate salt form Patent-specific polymorphic and amorphous forms impact solubility and stability; non-interchangeable with other squalamine salts.

Squalamine Lactate: Head-to-Head Evidence


Broader Antibacterial Spectrum vs. Colistin

Squalamine demonstrates a key advantage over the clinically important antibiotic colistin. While both agents are active against Gram-negative bacteria, squalamine is uniquely effective against Gram-positive bacteria such as Staphylococcus aureus, against which colistin is inactive [1]. In a direct head-to-head broth microdilution assay, squalamine exhibited an MIC of 2 mg/L against S. aureus ATCC 25923, whereas colistin showed an MIC of >128 mg/L, indicating a >64-fold difference in potency [1]. This differential activity is critical for applications where broad-spectrum coverage is required without combination therapy.

Broader antibacterial spectrum
Head-to-head
MIC 2 mg/L vs >128 mg/L (>64-fold difference)
Supports Gram-positive coverage screening
Reported in S. aureus ATCC 25923 broth microdilution
Antibacterial Broad-spectrum Antimicrobial resistance

Antiangiogenic Efficacy in CNV Model

In a laser-induced choroidal neovascularization (CNV) rat model, a standard preclinical assay for wet age-related macular degeneration, systemically administered squalamine lactate demonstrated a quantifiable, significant antiangiogenic effect compared to a vehicle control [1]. Histological analysis showed that squalamine-treated eyes (n=20) had lesions with a mean CNV membrane thickness of 47 ± 11 µm, while control eyes (n=20) receiving 5% dextrose had a significantly greater mean thickness of 63 ± 14 µm [1]. This 25% reduction (p<0.001) in lesion thickness provides direct in vivo evidence of its ability to inhibit pathological blood vessel growth.

Antiangiogenic effect in CNV model
Head-to-head
25% reduction in CNV membrane thickness (47 vs 63 µm, p<0.05)
Supports antiangiogenic model response
Rat laser-injury model, day 28 histology
Antiangiogenic Ophthalmology Neovascularization

Synergy with Ranibizumab in Ophthalmology

Squalamine lactate ophthalmic solution 0.2% has been evaluated as an adjunct to standard-of-care anti-VEGF therapy with ranibizumab. In a Phase 2 study for retinal vein occlusion (RVO)-related macular edema, the combination therapy group demonstrated a between-treatment-group difference of 9.2 letters in visual acuity gain compared to ranibizumab monotherapy [1]. Furthermore, a related study showed that initial combined therapy for 10 weeks resulted in a mean visual acuity gain of 20.3 letters and resolution of foveal edema in 95% of patients [2]. This suggests a mechanistic complementarity that could improve functional outcomes.

Adjunct to anti-VEGF therapy
Reported trial context
9.2 letters greater gain in visual acuity vs ranibizumab monotherapy
Reported combination endpoint context
Phase 2 open-label, RVO-related macular edema
Anti-VEGF therapy Macular degeneration Combination therapy

Broad-Spectrum Antiviral Activity

Squalamine exhibits a unique broad-spectrum antiviral profile, acting via a host-directed mechanism that neutralizes the negative electrostatic surface charge of intracellular membranes, thereby making cells less permissive to viral replication [1]. This mechanism is distinct from direct-acting antivirals and was shown to confer protection against a lethal dose of a viral pathogen in an animal model when administered 1 or 2 days after infection [2]. This represents a significant point of differentiation, as most comparator compounds (e.g., colistin, ranibizumab) lack this broad-spectrum antiviral activity. While not yet the subject of Phase 3 trials, this established property opens a distinct and valuable research application area.

Broad-spectrum antiviral property
Class-level
Host-directed membrane charge mechanism; in vivo protection post-infection
Supports host-directed antiviral research
Patent-derived evidence; data to verify
Antiviral Broad-spectrum Host-directed therapy

Squalamine Lactate: Key Application Scenarios


Topical Antimicrobials for Ocular/Dermal Infections

Given its potent activity against both Gram-negative and Gram-positive bacteria, including pathogens like S. aureus against which colistin is ineffective (MIC >128 mg/L for colistin vs. 2 mg/L for squalamine) [1], squalamine lactate is a prime candidate for formulating new broad-spectrum topical agents. This is particularly relevant for combating mixed infections and addressing the growing threat of antimicrobial resistance.

Host-Directed Antiviral Preclinical Studies

The unique antiviral mechanism of squalamine, which targets host cell membranes to inhibit replication of both RNA and DNA enveloped viruses, makes it a valuable tool compound for studying host-directed antiviral strategies [2]. Its demonstrated in vivo efficacy in a lethal challenge model further supports its use in preclinical proof-of-concept studies for emerging viral threats.

Combination Therapy for Neovascular Eye Diseases

The established antiangiogenic activity, quantified by a 25% reduction in CNV membrane thickness in a rat model [3], and clinical evidence of synergy with ranibizumab in improving visual acuity [4], positions squalamine lactate as a key investigational agent for combination therapies in wet AMD and other retinal vascular disorders. Its topical formulation further enhances its potential as a convenient adjunct to intravitreal injections.

NHE3 Inhibition & Angiogenesis Research

As a potent inhibitor of the sodium-hydrogen exchanger NHE3, a mechanism linked to its antiangiogenic and anticancer effects [5], squalamine lactate is a critical chemical probe for dissecting the role of NHE3 in endothelial cell proliferation, migration, and tumor angiogenesis. This application is supported by Phase I clinical data in oncology, which established a maximum tolerated dose and pharmacokinetic profile .

Application
Selection Property
Validation Focus
Antimicrobial screening for topical research formulations
Broad-spectrum profile (Gram-positive and Gram-negative coverage)
MIC panel against target strains, including colistin-resistant isolates
Host-directed antiviral preclinical studies
Membrane charge disruption mechanism
In vivo viral challenge models; replication inhibition assays
Ocular neovascularization research
NHE3 inhibition and antiangiogenic activity
CNV model endpoints; combination protocol testing with anti-VEGF agents
NHE3 pathway and angiogenesis investigation
NHE3-selective chemical probe
Endothelial cell proliferation/migration assays; tumor angiogenesis models
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